molecular formula C13H7Cl2NO B1299738 4-(2,4-Dichlorophenoxy)benzonitrile CAS No. 24789-52-4

4-(2,4-Dichlorophenoxy)benzonitrile

Cat. No. B1299738
CAS RN: 24789-52-4
M. Wt: 264.1 g/mol
InChI Key: ZZAIAUSRLITERQ-UHFFFAOYSA-N
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Description

“4-(2,4-Dichlorophenoxy)benzonitrile” is a chemical compound . It is a white to almost white crystalline powder . It is used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates .


Synthesis Analysis

The synthesis of benzonitrile derivatives has been studied extensively. Classical methods for benzonitrile synthesis include the cyanation of benzene halides, toluene halides and ammonia reaction, ammoxidation of toluene, ammonia and air, benzoic acid and urea reaction, and the cyanidation of benzaldehyde .


Molecular Structure Analysis

The molecular formula of “4-(2,4-Dichlorophenoxy)benzonitrile” is C13H7Cl2NO . Its average mass is 264.107 Da and its monoisotopic mass is 262.990479 Da .

Scientific Research Applications

Herbicide Degradation

One of the primary uses of 4-(2,4-Dichlorophenoxy)benzonitrile could be in the degradation of certain herbicides. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, has been studied for its degradation via ultrasonic-assisted electro-activation of the persulfate system . This process could potentially be applied to 4-(2,4-Dichlorophenoxy)benzonitrile as well.

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) have been used for the degradation of 2,4-D, a compound similar to 4-(2,4-Dichlorophenoxy)benzonitrile . These processes, which include ozonation, photocatalysis, and electrochemical processes, could potentially be used for the

Safety And Hazards

The safety data sheet for a related compound, Benzonitrile, indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

4-(2,4-dichlorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-10-3-6-13(12(15)7-10)17-11-4-1-9(8-16)2-5-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAIAUSRLITERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363428
Record name 4-(2,4-dichlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dichlorophenoxy)benzonitrile

CAS RN

24789-52-4
Record name 4-(2,4-dichlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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